molecular formula C10H16N2O B12066235 1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one

1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one

Cat. No.: B12066235
M. Wt: 180.25 g/mol
InChI Key: ZQPQJNMOMIWDJF-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one is a chemical compound with the molecular formula C10H16N2O It contains a piperidine ring substituted with an amino group and a pentynone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)pent-4-yn-1-one: Similar structure but lacks the amino group.

    1-(4-Aminopiperidin-1-yl)ethan-1-one: Contains a shorter alkyl chain.

    1-(3-Hydroxypropyl)-4-piperidinamine: Contains a hydroxy group instead of the pentynone chain.

Uniqueness

1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one is unique due to its specific combination of a piperidine ring, amino group, and pentynone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(4-aminopiperidin-1-yl)pent-4-yn-1-one

InChI

InChI=1S/C10H16N2O/c1-2-3-4-10(13)12-7-5-9(11)6-8-12/h1,9H,3-8,11H2

InChI Key

ZQPQJNMOMIWDJF-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)N1CCC(CC1)N

Origin of Product

United States

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